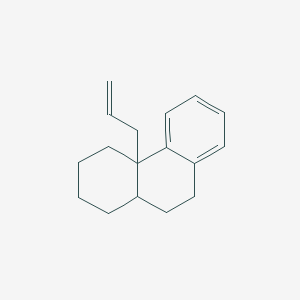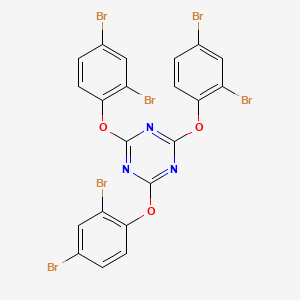
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties It consists of a triazine core substituted with three 2,4-dibromophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dibromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted triazines, quinones, hydroquinones, and various coupled aromatic compounds.
Applications De Recherche Scientifique
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In chemical applications, its reactivity is attributed to the presence of bromine atoms and the triazine core, which facilitate various substitution and coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: A simpler compound with similar bromine substitution but lacking the triazine core.
Tris(2,4-dibromophenyl) phosphate: Another brominated compound used as a flame retardant.
Uniqueness
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other brominated phenols and phosphates. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Propriétés
Numéro CAS |
114567-97-4 |
|---|---|
Formule moléculaire |
C21H9Br6N3O3 |
Poids moléculaire |
830.7 g/mol |
Nom IUPAC |
2,4,6-tris(2,4-dibromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-1-4-16(13(25)7-10)31-19-28-20(32-17-5-2-11(23)8-14(17)26)30-21(29-19)33-18-6-3-12(24)9-15(18)27/h1-9H |
Clé InChI |
AFHNBAZUTVZKIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3)Br)Br)OC4=C(C=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
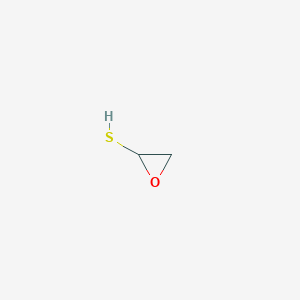
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
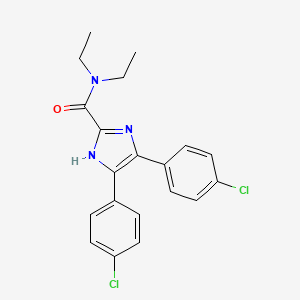
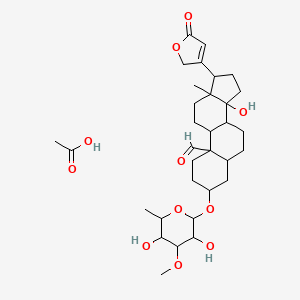
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)


![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)

